3-[(3-nitrophenyl)methyl]Pyrrolidine
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Overview
Description
3-[(3-nitrophenyl)methyl]Pyrrolidine is a compound that features a pyrrolidine ring substituted with a 3-nitrophenylmethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitrophenyl)methyl]Pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 3-Nitrophenylmethyl Group: The nitrophenylmethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3-nitrophenyl)methyl]Pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Reduction: 3-[(3-aminophenyl)methyl]Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-nitrophenyl)methyl]Pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-nitrophenyl)methyl]Pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can enhance binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The pyrrolidine ring’s stereochemistry also plays a crucial role in its binding mode and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-[(3-aminophenyl)methyl]Pyrrolidine: A reduced form of the compound with an amino group instead of a nitro group.
Pyrrolidine-2-one: A related compound with a carbonyl group in the ring, known for its diverse biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine ring, often exhibiting different biological profiles.
Uniqueness
3-[(3-nitrophenyl)methyl]Pyrrolidine is unique due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-[(3-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-9(7-11)6-10-4-5-12-8-10/h1-3,7,10,12H,4-6,8H2 |
InChI Key |
UGPOBBGMXDHOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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